molecular formula C10H22S2Sn B14714182 2,2-Dibutyl-1,3,2-dithiastannolane CAS No. 7191-30-2

2,2-Dibutyl-1,3,2-dithiastannolane

Cat. No.: B14714182
CAS No.: 7191-30-2
M. Wt: 325.1 g/mol
InChI Key: MRACPZUPJAXOML-UHFFFAOYSA-L
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Description

2,2-Dibutyl-1,3,2-dithiastannolane is an organotin compound with the molecular formula C10H22S2Sn. This compound is characterized by the presence of a tin atom bonded to two sulfur atoms and two butyl groups. It is a member of the broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibutyl-1,3,2-dithiastannolane can be synthesized through the reaction of dibutyltin oxide with thiols. The general reaction involves heating dibutyltin oxide with a thiol in the presence of a suitable solvent. The reaction conditions typically include:

    Temperature: 120-130°C

    Solvent: Benzene or toluene

    Reagents: Dibutyltin oxide and thiol

The reaction proceeds as follows:

Bu2SnO+2RSHBu2Sn(SR)2+H2O\text{Bu}_2\text{SnO} + 2\text{RSH} \rightarrow \text{Bu}_2\text{Sn(SR)}_2 + \text{H}_2\text{O} Bu2​SnO+2RSH→Bu2​Sn(SR)2​+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-1,3,2-dithiastannolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: New organotin compounds with different functional groups

Scientific Research Applications

2,2-Dibutyl-1,3,2-dithiastannolane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2,2-dibutyl-1,3,2-dithiastannolane involves its interaction with molecular targets through its tin-sulfur bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s effects are mediated through pathways involving the transfer of electrons and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibutyl-1,3,2-dioxastannolane
  • 2,2-Dibutyl-1,3,2-dithiastannole

Uniqueness

2,2-Dibutyl-1,3,2-dithiastannolane is unique due to its specific tin-sulfur bonding, which imparts distinct chemical reactivity and properties compared to other organotin compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

CAS No.

7191-30-2

Molecular Formula

C10H22S2Sn

Molecular Weight

325.1 g/mol

IUPAC Name

2,2-dibutyl-1,3,2-dithiastannolane

InChI

InChI=1S/2C4H9.C2H6S2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;3-4H,1-2H2;/q;;;+2/p-2

InChI Key

MRACPZUPJAXOML-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(SCCS1)CCCC

Origin of Product

United States

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